2-Amino-1-(4-methylphenyl)propan-1-ol
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Overview
Description
2-Amino-1-(4-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H15NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body, influencing biochemical pathways .
Mode of Action
It’s known that similar compounds can undergo various chemical reactions, such as protodeboronation, which is a radical approach . This process could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s worth noting that similar compounds can be used in the preparation of other complex molecules, indicating their role in various biochemical transformations .
Pharmacokinetics
The volatility measurements of similar compounds suggest that they may have significant bioavailability .
Result of Action
It’s known that similar compounds can generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-1-(4-methylphenyl)propan-1-ol. For instance, the OH-initiated degradation of similar compounds has been studied under simulated atmospheric conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-1-(4-methylphenyl)propan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzaldehyde with nitroethane to form 4-methyl-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic hydrogenation. This method provides a more efficient and scalable approach to synthesizing the compound, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-(4-methylphenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-phenylpropan-1-ol
- 2-Amino-1-(4-chlorophenyl)propan-1-ol
- 2-Amino-1-(4-fluorophenyl)propan-1-ol
Uniqueness
2-Amino-1-(4-methylphenyl)propan-1-ol is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-amino-1-(4-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8,10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFSOKGGCDALKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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